molecular formula C21H23N3O B4441202 N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide

N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide

Cat. No. B4441202
M. Wt: 333.4 g/mol
InChI Key: ZSTXXNRKCRMCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide, also known as JNJ-31020028, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the dopamine D2 receptor and has been investigated for its use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes, including motor control, reward, and motivation. By blocking the activity of this receptor, N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide can modulate the activity of the dopamine system and potentially alleviate symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor signaling. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide is its high selectivity for the dopamine D2 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide, including the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies may be needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. The compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c22-13-12-17-6-10-20(11-7-17)23-21(25)19-8-4-18(5-9-19)16-24-14-2-1-3-15-24/h4-11H,1-3,12,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTXXNRKCRMCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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